molecular formula (C6H12N4O)n+H2O B1178001 POLY(ARG, PRO, THR) HYDROCHLORIDE CAS No. 133552-00-8

POLY(ARG, PRO, THR) HYDROCHLORIDE

Cat. No.: B1178001
CAS No.: 133552-00-8
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Description

Significance of Synthetic Polypeptides in Biomolecular Science

Synthetic polypeptides, or poly(α-amino acid)s (PαAAs), are biomimetic and biodegradable polymers that are garnering significant attention for a wide array of biomedical applications. cjps.org Their fundamental similarity to natural proteins, characterized by the presence of peptide bonds, allows them to be integrated into biological systems with a high degree of compatibility. cjps.org This biocompatibility, coupled with their biodegradability, makes them prime candidates for use in drug delivery systems, tissue engineering scaffolds, and as antimicrobial agents. nih.govrsc.org The ability to mimic the functions of natural peptides and proteins provides a powerful tool for researchers to probe and interact with biological processes. nih.govacs.org

The versatility of synthetic polypeptides stems from the vast chemical diversity of amino acid side chains. This allows for the precise tuning of the polymer's physicochemical properties, such as hydrophobicity, charge, and the capacity to form specific secondary structures like α-helices and β-sheets. cjps.orgnih.gov These structural characteristics are not merely incidental; they play a crucial role in the material's biological activity and its interactions within a physiological environment. cjps.org

Overview of Multi-Component Amino Acid Copolymers: Design Principles and Rationale

The design of multi-component amino acid copolymers is a sophisticated process guided by the desired function of the final material. By combining different amino acid monomers, researchers can create copolymers with tailored properties that are not achievable with homopolymers. The rationale behind this approach is to mimic the complexity and functional diversity of natural proteins, which are themselves copolymers of various amino acids. nih.gov

Key design principles include:

Sequence Control: The arrangement of amino acids—be it random, alternating, or in blocks—significantly influences the copolymer's structure and function. nih.govsigmaaldrich.com

Secondary Structure Formation: The propensity of certain amino acids to form α-helices or β-sheets is a critical consideration. These ordered conformations can impact everything from a material's mechanical strength to its ability to interact with cell membranes. cjps.orgnih.gov

Functional Group Presentation: The side chains of the constituent amino acids present a variety of functional groups that can be used for further modification, such as attaching drug molecules or targeting ligands. nih.gov

Stimuli-Responsiveness: Copolymers can be designed to respond to specific environmental cues, such as pH or temperature, by incorporating amino acids whose properties change under these conditions. nih.gov

The synthesis of these complex macromolecules is most commonly achieved through methods like solid-phase peptide synthesis (SPPS) and the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). nih.govmdpi.comebrary.netresearchgate.net These techniques offer a high degree of control over the final polymer's molecular weight and composition. sigmaaldrich.com

Historical Context of Poly-Amino Acid Research and its Evolution

The journey of poly-amino acid research began with early investigations into the synthesis of these polymers, which were often hampered by a lack of control over the polymerization process. ebrary.net This led to materials with broad molecular weight distributions and limited practical utility. A significant turning point was the development of controlled polymerization techniques, particularly the ROP of NCAs, which allowed for the synthesis of well-defined polypeptide architectures. sigmaaldrich.com

Initially, the focus was on understanding the fundamental physical chemistry of these polymers, including their conformational properties in solution. However, as synthesis methods improved, the potential for biomedical applications became increasingly apparent. ebrary.net The evolution of this field has been marked by a shift from the study of simple homopolymers to the design and synthesis of complex, multi-component copolymers with specific biological functions. nih.govnih.gov

Current State of Research on Arginine, Proline, and Threonine-Containing Polypeptides

While research on the specific terpolymer POLY(ARG, PRO, THR) HYDROCHLORIDE is not extensively documented in publicly available literature, the individual and combined roles of its constituent amino acids in other polypeptide systems offer significant insights into its potential properties and areas of investigation.

Arginine-containing polypeptides are widely studied for their cationic nature, which facilitates interaction with negatively charged molecules like nucleic acids, making them valuable for gene delivery applications. nanosoftpolymers.comnih.govalamanda-polymers.com The guanidinium (B1211019) group of arginine is also known to play a crucial role in the translocation of peptides across cell membranes. nih.gov Furthermore, poly-L-arginine has demonstrated antibacterial properties and is being explored for its role in tissue regeneration. nih.gov

Proline-rich peptides are known for their unique structural properties. The cyclic nature of the proline side chain introduces kinks into the polypeptide backbone, disrupting secondary structures like α-helices and β-sheets. This has implications for creating peptides with specific conformations and for designing allosteric inhibitors of enzymes, such as the proteasome. nih.gov

Threonine , with its hydroxyl side chain, can participate in hydrogen bonding and serves as a site for post-translational modifications like phosphorylation in natural proteins. alphafoldserver.com In synthetic polypeptides, the incorporation of threonine can influence solubility and interaction with biological systems.

The combination of arginine and proline has been investigated in the context of antibacterial peptides and their ability to modulate complex biological processes. nih.gov The inclusion of threonine would add another layer of functionality, potentially influencing the polymer's hydrophilicity and its capacity for specific interactions.

Interdisciplinary Relevance of this compound in Academic Discourse

The study of a complex copolymer like this compound is inherently interdisciplinary. Its synthesis and characterization fall within the realm of polymer chemistry and materials science . mdpi.com Understanding its structure and behavior at the molecular level requires principles of biophysical chemistry .

Its potential applications firmly place it within the fields of biomedical engineering and pharmaceutical sciences , particularly in areas like drug and gene delivery, and tissue engineering. nih.govrsc.org Moreover, its interactions with cells and biological systems are of great interest to cell biologists and molecular biologists . acs.org The design of such a molecule, inspired by natural proteins, also represents a key area of research in synthetic biology . acs.org

Given the known roles of its constituent amino acids, academic discourse surrounding this compound would likely focus on its potential as a novel biomaterial with tunable properties for a range of therapeutic and research applications.

Interactive Data Tables

Below are data tables summarizing key information about the constituent amino acids of this compound and the general properties of related polypeptide copolymers.

Table 1: Properties of Constituent Amino Acids

Amino Acid3-Letter Code1-Letter CodeMolar Mass ( g/mol )Side Chain PropertiesKey Biological/Chemical Roles in Copolymers
ArginineArgR174.20Positively charged (basic), HydrophilicGene delivery, cell penetration, antibacterial activity, tissue regeneration nanosoftpolymers.comnih.govnih.gov
ProlineProP115.13Nonpolar, Aliphatic, CyclicInduces kinks in polypeptide chains, disrupts secondary structures, allosteric inhibition nih.gov
ThreonineThrT119.12Polar, Uncharged, HydrophilicHydrogen bonding, potential for modification, influences solubility alphafoldserver.com

Table 2: Physicochemical and Biological Properties of Related Polypeptide Copolymers

Copolymer TypeKey Design Feature(s)Common Synthesis MethodNotable PropertiesPotential Research Applications
Cationic Polypeptides (e.g., Poly-L-arginine)High density of positive chargesROP of NCAsBinds to nucleic acids, cell-penetrating, antimicrobial nanosoftpolymers.comnih.govGene therapy, drug delivery, antibacterial coatings nanosoftpolymers.comnih.gov
Proline-Rich PeptidesPresence of multiple proline residuesSPPSDisrupted secondary structure, specific binding capabilities nih.govEnzyme inhibition, signal transduction studies nih.gov
Amphiphilic Block CopolymersHydrophilic and hydrophobic blocksROP of NCAs, RAFTSelf-assembles into micelles or vesicles in aqueous solution nih.govniperraebareli.edu.inDrug encapsulation and controlled release nih.govmdpi.com
Thermoresponsive CopolymersIncorporates monomers like N-isopropylacrylamideFree radical polymerizationExhibits a lower critical solution temperature (LCST) nih.govInjectable hydrogels for cell and drug delivery nih.gov

Properties

CAS No.

133552-00-8

Molecular Formula

(C6H12N4O)n+H2O

Origin of Product

United States

Advanced Synthetic Methodologies for Poly Arg, Pro, Thr Hydrochloride

Polymerization Techniques for Poly-Amino Acids Beyond SPPS

Controlled Radical Polymerization for Polypeptide Synthesis (e.g., RAFT Polymerization)

Controlled Radical Polymerization (CRP) techniques have become powerful tools for synthesizing well-defined polymers, including those with amino acid functionalities. scilit.comacs.org Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly notable for its versatility and effectiveness under a wide range of reaction conditions, making it suitable for creating complex biomaterials. nih.govresearchgate.net

The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org The mechanism relies on a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent. This agent reversibly deactivates growing polymer chains, establishing an equilibrium between active and dormant species and allowing for the sequential insertion of monomers. nih.gov This level of control is crucial for producing complex, multi-component polypeptides.

The "grafting-from" approach, where polymers are grown directly from a functionalized molecule, is a key application of CRP. rsc.org In the context of polypeptide synthesis, a substrate can be modified to include a RAFT agent, from which the polymerization of amino acid-derived monomers can be initiated. acs.org This method is highly efficient for creating protein-polymer conjugates and could be adapted for synthesizing specific copolymers like POLY(ARG, PRO, THR) HYDROCHLORIDE. researchgate.netacs.org Recent advancements have even enabled photo-RAFT polymerization in aqueous media under ambient conditions, which is highly advantageous for biological molecules as it avoids harsh conditions that could lead to denaturation. rsc.org

Table 1: Key Features of RAFT Polymerization for Polypeptide Synthesis
FeatureDescriptionAdvantage for Polypeptide SynthesisReference
Controlled Molecular WeightThe molecular weight of the polymer can be predicted based on the monomer-to-RAFT agent ratio.Enables synthesis of polypeptides with specific, predetermined chain lengths. sigmaaldrich.comacs.org
Narrow PolydispersityProduces polymer chains of very similar lengths, resulting in a homogeneous product.Ensures uniformity, which is critical for consistent biological and physical properties. sigmaaldrich.comacs.org
VersatilityCompatible with a wide range of monomers, solvents, and temperatures.Allows for the incorporation of various functional amino acids and can be conducted in aqueous environments suitable for biomolecules. nih.govresearchgate.net
Complex ArchitecturesEnables the synthesis of block copolymers, star polymers, and other complex structures.Facilitates the creation of multi-functional materials, such as block polypeptides with distinct domains. acs.org

Purification and Homogeneity Assessment in Complex Polypeptide Synthesis

The synthesis of polypeptides, particularly via stepwise methods like Solid-Phase Peptide Synthesis (SPPS), invariably produces a crude product containing not only the target molecule but also a mixture of impurities. gilson.com These can include truncated sequences (failure sequences) and peptides with residual protecting groups. gilson.comgyrosproteintechnologies.com Therefore, rigorous purification is a critical step to ensure the isolation of a homogeneous product.

Several chromatographic techniques are employed for polypeptide purification. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a cornerstone method for peptide purification at both analytical and preparative scales. gilson.combiotage.com The crude peptide mixture is passed through a column containing a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent concentration is used to elute the components based on their hydrophobicity, allowing for the separation of the desired polypeptide from more or less hydrophobic impurities. nih.gov

Solid-Phase Extraction (SPE) : SPE is a simple, rapid, and economical method for purifying peptides. nih.gov It operates on principles similar to HPLC but is often used for sample preparation or initial cleanup. The target peptide is selectively adsorbed onto a solid sorbent and then eluted, leaving many impurities behind. nih.gov

Affinity Chromatography : This highly specific method involves distinguishing the desired full-length peptide from truncated chains by attaching a unique affinity tag to the target molecule before it is cleaved from the solid support. nih.gov The tagged peptide can then be selectively captured by a corresponding receptor immobilized on a column, while impurities are washed away. nih.gov

Following purification, the homogeneity (purity) of the polypeptide is assessed. Analytical HPLC is commonly used to determine the percentage of the sample that corresponds to the target peptide. biotage.com Mass spectrometry is also essential to confirm that the purified product has the correct molecular weight, thereby verifying its identity. gilson.comyoutube.com

Table 2: Comparison of Polypeptide Purification Techniques
TechniquePrinciple of SeparationKey AdvantagesTypical ApplicationReference
RP-HPLCDifferential partitioning based on hydrophobicity.High resolution and purity.Final purification (polishing) of the target peptide. gilson.combiotage.com
Flash ChromatographyDifferential partitioning based on hydrophobicity.High loading capacity, speed, reduced solvent use.Initial crude cleanup, purification of less complex mixtures. biotage.com
Solid-Phase Extraction (SPE)Selective adsorption and elution based on physicochemical properties.Fast, economical, good yields.Rapid cleanup and sample concentration. nih.gov
Affinity ChromatographySpecific binding interaction between a tag and a receptor.Very high specificity for the target molecule.Purification of peptides where high specificity is required to remove closely related impurities. nih.gov

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Several factors can negatively impact the yield of polypeptide synthesis:

Incomplete Reactions : Both the deprotection of the N-terminal protecting group (like Fmoc) and the subsequent coupling of the next amino acid must proceed to completion. An incomplete reaction at any stage leads to the formation of deletion sequences, which are difficult-to-remove impurities. gyrosproteintechnologies.com

Secondary Structure Formation : As the peptide chain elongates on the resin, it can fold into secondary structures (e.g., β-sheets) that hinder the access of reagents to the reactive N-terminus, leading to incomplete coupling. researchgate.net

Amino Acid Properties : Certain amino acid sequences are inherently difficult to synthesize due to steric hindrance or aggregation tendencies. acs.org

To counteract these challenges and optimize yield, several strategies can be implemented. These include using an excess of reagents to drive reactions to completion, carefully selecting solvents to improve solvation of the growing peptide chain, and increasing the reaction temperature to disrupt secondary structures. gyrosproteintechnologies.comwikipedia.orgresearchgate.net Modern automated synthesizers facilitate optimization by allowing for parallel testing of different reaction conditions and real-time monitoring of steps like deprotection. gyrosproteintechnologies.comacs.org

Scaling up the synthesis from a small laboratory quantity to a larger, preparative scale presents its own set of challenges. nih.govrsc.org While SPPS is excellent for research quantities, its reliance on large excesses of reagents and solvents can make it costly and generate significant waste at larger scales. bachem.com For industrial-scale production, classical solution-phase synthesis is often more viable. wikipedia.org Alternative strategies like "Molecular Hiving™," which uses soluble polymer supports, aim to combine the benefits of both solid-phase and solution-phase methods to improve efficiency and simplify purification at a larger scale. bachem.com

Table 3: Factors Affecting Polypeptide Yield and Optimization Strategies
Factor Affecting YieldDescriptionOptimization StrategyReference
Incomplete Coupling/DeprotectionFailure of reactions to proceed to 100% completion, leading to truncated or modified sequences.Use excess reagents; monitor reaction completion (e.g., via UV absorbance of Fmoc group); optimize reaction times. gyrosproteintechnologies.comwikipedia.org
Peptide AggregationThe growing peptide chain folds on the resin, blocking the reaction site.Increase reaction temperature; use structure-disrupting solvents (e.g., NMP); incorporate pseudoproline dipeptides. gyrosproteintechnologies.comresearchgate.net
Resin LoadingThe initial amount of the first amino acid attached to the resin determines the theoretical maximum yield.Optimize the loading of the first amino acid to balance yield against potential for aggregation. researchgate.net
Cleavage and Purification LossLoss of product during cleavage from the resin and subsequent purification steps.Optimize cleavage cocktail; use efficient purification methods like flash chromatography for initial cleanup to maximize recovery in final HPLC. biotage.comresearchgate.net

Molecular and Supramolecular Organization of Poly Arg, Pro, Thr Hydrochloride

Influence of Monomer Composition on Polypeptide Conformation and Ensemble Dynamics

The ensemble dynamics are governed by several factors:

Proline Isomerization: The peptide bond preceding a proline residue can switch between cis and trans configurations, a process that is significantly slower than other conformational changes and can be a rate-limiting step in folding kinetics. sci-hub.se

Arginine Side-Chain Flexibility: The long, flexible side chain of arginine allows the positively charged guanidinium (B1211019) group to explore a large conformational space to optimize electrostatic interactions. nih.gov

Threonine Interactions: The hydroxyl group of threonine can form transient hydrogen bonds with water or other residues, contributing to the local conformational dynamics. wikipedia.org

A study on a viral protein containing a Proline-Alanine-Threonine repeat region highlighted that such sequences play a critical role in determining the ultimate subcellular localization of the protein, suggesting that the specific arrangement of these monomers imparts significant functional properties. nih.gov

Table 1: Physicochemical Properties of Constituent Amino Acid Residues

Amino Acid Side Chain Key Properties Typical Role in Polypeptide Structure
Arginine (Arg) - (CH₂)₃ - NH - C(=NH₂⁺) - NH₂ Positively charged (high pKa > 12), flexible, 5 H-bond donors. nih.govnih.gov Electrostatic interactions, salt bridges, surface localization, protein-protein interfaces. nih.govwikipedia.org
Proline (Pro) - (CH₂)₃ - (cyclic with backbone N) Rigid ring structure, restricts backbone rotation, no amide H-bond donor. quora.comresearchgate.net "Helix breaker," induces kinks, common in β-turns. quora.comresearchgate.net
Threonine (Thr) - CH(OH) - CH₃ Polar, uncharged, H-bond donor/acceptor, chiral side chain. wikipedia.org Intermolecular H-bonding, packing interactions, phosphorylation site. wikipedia.orgnih.gov

Role of Arginine Residues in Electrostatic Interactions and Charge Distribution

Arginine's defining feature is its guanidinium group, which remains protonated and positively charged over a broad pH range (pKa > 12). nih.gov This persistent positive charge makes arginine a dominant mediator of electrostatic interactions in polypeptides. nih.gov In POLY(ARG, PRO, THR) HYDROCHLORIDE, the arginine residues are the primary drivers of its polycationic nature.

Key roles of arginine residues include:

Electrostatic Attraction and Repulsion: The guanidinium groups can form strong ion pairs (salt bridges) with negatively charged molecules, such as nucleic acids, or the carboxylate groups of acidic amino acids in other proteins. nih.govwikipedia.org Within the same chain or between chains, these positive charges create repulsive forces that favor an extended, random coil conformation. nih.gov

Charge Distribution: Arginine residues are typically located on the surface of proteins, where they interact with the aqueous environment. nih.gov In this copolymer, the regular spacing of arginine would lead to a relatively uniform distribution of positive charges along the polymer chain.

Interfacial Interactions: Arginine is overrepresented at protein-protein oligomerization interfaces. nih.gov Despite electrostatic repulsion, arginine residues can form stable clusters, often stabilized by counter-ions, water molecules, and hydrogen bonds, which are crucial for molecular recognition and binding. nih.govrsc.org The hydrochloride counter-ions in the specified compound play this crucial stabilizing role.

Molecular dynamics modeling of poly-L-arginine shows that it assumes an extended conformation at low ionic strength, which becomes more compact as salt concentration increases, screening the electrostatic repulsion. nih.gov

Impact of Proline Residues on Conformational Flexibility and Helical Structure Perturbation

Proline is unique among the 20 common amino acids because its side chain is a pyrrolidine (B122466) ring that includes the backbone amide nitrogen. youtube.com This cyclic structure has profound consequences for the polypeptide's conformation.

Secondary Structure Disruption: Proline is known as a "helix breaker" or "sheet breaker" for two main reasons. researchgate.net First, its fixed phi angle is incompatible with the angles required for stable α-helices or β-sheets. Second, the nitrogen atom within the proline ring lacks a hydrogen atom, meaning it cannot act as a hydrogen bond donor to stabilize these secondary structures. quora.comyoutube.com The presence of proline residues at a 1:1 ratio with other monomers ensures that long-range, ordered secondary structures are highly unfavorable in this compound.

Induction of Turns: While proline disrupts regular secondary structures, it is frequently found in β-turns. The peptide bond preceding proline can readily adopt a cis configuration, which is sterically amenable to the tight turns required to reverse the direction of the polypeptide chain. quora.comsci-hub.se

The disruptive effect of proline on β-sheet formation has been demonstrated experimentally; replacing a single phenylalanine with proline in a self-assembling peptide was sufficient to prevent the formation of extended β-sheet structures. nih.gov

Contribution of Threonine Residues to Intermolecular Interactions and Potential Functionalization Sites

Threonine is a polar amino acid with a hydroxyl (-OH) group on its side chain, which allows it to participate in a variety of non-covalent and covalent interactions.

Intermolecular Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and an acceptor, enabling it to form hydrogen bonds with water, other polar side chains, or the polypeptide backbone. wikipedia.org Threonine side chains are often involved in forming structural motifs with serine, such as ST turns and ST motifs, which are frequently found at the ends of alpha-helices. wikipedia.org

Packing and Steric Interactions: Research on engineered protein interfaces has revealed the existence of "Threonine zippers," where protein-protein interactions are mediated by a cluster of threonine residues. nih.gov In these structures, stability is derived primarily from the close packing of the threonine side chains, with minimal contribution from hydrogen bonds. nih.gov This indicates that threonine can mediate association through shape complementarity and van der Waals forces.

Functionalization Sites: The hydroxyl group is a key site for post-translational modifications. Threonine residues can be phosphorylated by protein kinases, which introduces a highly charged phosphate (B84403) group. nih.govwikipedia.org This phosphorylation can dramatically alter the local electrostatic environment, affecting both the polypeptide's conformation and its interactions with other molecules. nih.gov Furthermore, the hydroxyl group can be a site for O-linked glycosylation, the attachment of sugar moieties. wikipedia.org

Table 2: Summary of Monomer Impact on Polypeptide Structure

Monomer Primary Structural Effect
Arginine Induces positive charge, drives electrostatic interactions, favors extended/surface conformations. nih.govnih.gov
Proline Restricts backbone flexibility, introduces kinks, disrupts α-helices and β-sheets. quora.comresearchgate.net
Threonine Contributes to hydrogen bonding, mediates packing interactions, allows for functionalization via phosphorylation. wikipedia.orgnih.govnih.gov

Self-Assembly Mechanisms of Polypeptide Chains in Diverse Environments

The combination of a charged residue (arginine), a structurally rigid residue (proline), and a polar residue (threonine) provides this compound with the characteristics necessary for self-assembly into higher-order structures, particularly in response to changes in the environment like pH, ionic strength, or the presence of other macromolecules.

The self-assembly of polypeptides is a process driven by a delicate balance of intermolecular forces to minimize the system's free energy. For this compound, several mechanisms can lead to the formation of nanostructures.

Electrostatic Complexation: As a polycation, the polymer can interact strongly with polyanions (e.g., DNA, RNA, or negatively charged polymers) to form complexes known as polyplexes. This charge-driven association can lead to the formation of well-defined nanoparticles. sigmaaldrich.comchemicalbook.com

Polymerization-Induced Self-Assembly (PISA): PISA is a powerful method for generating block copolymer nano-objects. aston.ac.uk While the specified polymer is a random copolymer, similar principles of balancing solvophilic and solvophobic blocks can apply, where segments of the chain may preferentially interact, leading to aggregation into structures like micelles or vesicles. aston.ac.ukdovepress.com

Modulated Assembly: The inclusion of proline can be strategically used to control the morphology of self-assembled structures. Studies have shown that incorporating proline into β-sheet forming peptides can prevent fibrillization and instead lead to the formation of distinct nanoribbons or twisted nanofibers, with the final morphology dependent on the distribution of charged residues. nih.gov The random nature of the Arg-Pro-Thr copolymer suggests the potential for forming diverse, possibly disordered, aggregate structures rather than highly regular crystals.

The association of individual polymer chains into larger networks is governed by the same fundamental interactions that drive nanostructure formation.

Electrostatic Interactions: Inter-chain association is strongly influenced by the repulsion between positively charged arginine residues. nih.govrsc.org This repulsion must be overcome for chains to come into close proximity. This can be achieved by:

High Ionic Strength: The presence of salt ions (like the Cl⁻ in the hydrochloride form) screens the positive charges, reducing repulsion and allowing chains to approach each other. nih.gov

Cross-linking with Polyanions: The addition of negatively charged molecules can act as a bridge, neutralizing the positive charges and promoting the formation of a gel-like network. dovepress.com

Hydrogen Bonding: Threonine residues can contribute to inter-chain association through hydrogen bonds, although these are generally weaker than the dominant electrostatic forces. wikipedia.orgnih.gov

Hydrophobic and Other Interactions: Although not a dominant feature of this polar polypeptide, hydrophobic interactions involving the aliphatic portions of the arginine and proline side chains can contribute to the stability of the assembled state. nih.gov The ability of arginine clusters to stabilize oligomerization interfaces suggests a powerful mechanism for promoting and stabilizing inter-chain contacts once the initial electrostatic repulsion is screened. nih.gov

Applications in Advanced Materials and Biotechnology

Development of Polypeptide-Based Drug and Gene Delivery Platforms

The cationic nature of arginine-rich polypeptides makes them excellent candidates for non-viral delivery of therapeutic macromolecules. They can efficiently condense anionic cargo such as plasmid DNA, messenger RNA, and small interfering RNA (siRNA) into nanometer-sized complexes known as polyplexes. This condensation protects the nucleic acids from enzymatic degradation in the bloodstream and facilitates their entry into target cells. nih.govnih.gov

POLY(ARG, PRO, THR) HYDROCHLORIDE and related arginine-rich polymers serve as a structural basis for advanced nanocarriers. The positively charged arginine residues interact electrostatically with negatively charged nucleic acids or other anionic drugs to form stable nanocomplexes. nih.gov This process of self-assembly results in particles that are small enough to be taken up by cells. Researchers have developed poly-arginine-based nanosystems capable of delivering various polynucleotides, sometimes enveloping the core complex with an outer layer, such as a hydrophilic anionic polymer, to improve stability and facilitate delivery across biological barriers. nih.gov

The engineering of these nanocarriers involves optimizing the polymer-to-cargo ratio to ensure complete condensation and a net positive surface charge, which promotes interaction with the negatively charged cell membrane. The inclusion of proline and threonine residues within the polymer backbone influences the flexibility and hydrophilicity of the nanocarrier, potentially affecting its stability, cargo-loading capacity, and interactions with biological systems. For instance, poly-L-arginine has been shown to significantly increase the cellular uptake of drugs like doxorubicin (B1662922) in cancer cells. nih.gov

Table 1: Research Findings on Arginine-Based Nanocarrier Systems Data presented is based on studies using poly-arginine (pArg) as a proxy for arginine-rich polypeptides.

FeatureResearch FindingSource
Drug Association Poly-L-arginine increases the cellular uptake and cytotoxicity of doxorubicin in human prostate cancer DU145 cells. nih.gov
Gene Condensation Arginine-rich oligopeptides grafted with polyethyleneimine (PEI) effectively condense plasmid DNA for gene delivery. nih.gov
Complex Formation Nanocomplexes of poly(I:C) with cationic poly-arginine can be formed and enveloped with polymers like PEG-PGA to protect the cargo. nih.gov
Cellular Uptake Confocal imaging confirmed efficient cellular uptake and nuclear localization of DNA delivered by arginine-rich polyplexes. nih.gov

A key goal in advanced drug delivery is to trigger the release of a therapeutic agent in response to specific environmental cues at the target site, such as changes in pH or the presence of certain enzymes. This approach minimizes off-target effects and maximizes therapeutic efficacy. Polypeptide-based systems can be engineered to be responsive to the microenvironment of tumors or inflamed tissues, which are often characterized by lower pH and overexpression of specific enzymes.

For example, the acidic environment of endosomes (pH ~5.0-6.5) after cellular uptake can trigger the disassembly of pH-sensitive nanocarriers, leading to the release of the drug payload into the cytoplasm. Furthermore, the peptide bonds of the polymer backbone can be designed as substrates for enzymes that are abundant in a target tissue, such as matrix metalloproteinases (MMPs) in the tumor microenvironment. mdpi.com Cleavage of the polymer by these enzymes would lead to the degradation of the nanocarrier and a localized, controlled release of the therapeutic agent. mdpi.com While specific data on this compound is limited, the principle involves designing the polymer sequence to be susceptible to cleavage by target enzymes, thereby releasing its cargo. mdpi.com

Integration into Biomaterials for Regenerative Medicine and Tissue Engineering

Polypeptide-based biomaterials are highly valued in regenerative medicine for their biocompatibility, biodegradability, and structural resemblance to the natural extracellular matrix (ECM). nih.gov this compound, with its combination of charged, structural, and hydrophilic residues, can be integrated into various biomaterial formats to support tissue repair and regeneration.

Hydrogels are water-swollen polymer networks that provide a moist, supportive, and protective environment conducive to wound healing and tissue regeneration. nih.govmdpi.com Polypeptides like this compound can be chemically or physically cross-linked to form hydrogels. mdpi.com These scaffolds can be engineered to have mechanical properties that mimic the target tissue, from soft neural tissue to more robust dermal layers. nih.govelsevierpure.com

The arginine component is particularly beneficial for wound healing applications. L-Arginine is a precursor to nitric oxide (NO), a molecule that plays a crucial role in promoting angiogenesis (the formation of new blood vessels). nih.gov Biomaterials that facilitate the controlled release of L-arginine have been shown to enhance vascularization and accelerate the formation of new dermal tissue in wound models. nih.gov Furthermore, the cationic nature of arginine can promote the adhesion and proliferation of cells on the scaffold surface. nih.gov

Table 2: Properties of Polypeptide-Based Hydrogels for Tissue Engineering

PropertyDescriptionRelevance to Tissue RepairSource(s)
Biocompatibility Materials elicit a minimal immune response upon implantation.Essential for preventing chronic inflammation and implant rejection. mdpi.com
Biodegradability The scaffold degrades over time into non-toxic byproducts as new tissue forms.Allows for gradual replacement by native tissue without the need for surgical removal. nih.gov
Mechanical Tunability The stiffness and elasticity can be adjusted to match the native tissue.Provides appropriate mechanical cues to guide cell behavior and tissue formation. elsevierpure.com
Pro-angiogenic Promotes the formation of new blood vessels.Crucial for supplying nutrients and oxygen to the regenerating tissue. nih.gov
Cell Adhesion The material surface supports cell attachment, spreading, and growth.A necessary first step for cells to populate the scaffold and build new tissue. nih.gov

The long-term success of medical implants, from dental implants to cardiovascular stents, depends on their successful integration with surrounding host tissue while resisting infection. The surface of an implant is the critical interface that dictates these biological responses. nih.gov Inert materials like titanium can be functionalized with bioactive polymer coatings to improve their performance. sciendo.com

This compound and similar cationic polypeptides can be applied to implant surfaces using techniques like layer-by-layer (LbL) assembly. sciendo.com This method involves the alternate adsorption of oppositely charged polyelectrolytes to build a multilayered film. A final layer rich in arginine can significantly enhance the bioactivity of the surface. Such coatings have been shown to promote the adhesion and growth of desired cell types, such as endothelial cells for vascular implants or osteoblasts for orthopedic devices. nih.gov In some cases, the arginine-rich surface also provides antimicrobial properties, helping to prevent device-related infections. nih.gov

Role in Biosensing and Bioanalytical Systems

In the field of biosensing, the reliable immobilization of biological recognition elements (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface is critical for sensor performance. Polypeptides offer a versatile matrix for this purpose. The functional groups along the polymer chain of this compound—the cationic guanidinium (B1211019) of arginine and the hydroxyl of threonine—provide anchor points for the covalent or electrostatic immobilization of biomolecules. nih.gov

Poly-L-arginine, for example, has been used as a component in biosensor construction. Its positive charge facilitates the stable adsorption of negatively charged biomolecules, like enzymes or DNA, onto an electrode or sensor chip. nih.gov This immobilization helps to maintain the biological activity of the recognition element and places it in close proximity to the signal transducer, enhancing the sensitivity and response time of the biosensor. The polymer film creates a biocompatible microenvironment for the immobilized molecule, contributing to the long-term stability of the sensing device. nih.gov

Potential in Enzyme Immobilization and Biocatalysis

The synthetic random terpolymer this compound presents significant theoretical potential for applications in enzyme immobilization and biocatalysis. This potential is derived from the combined physicochemical properties of its constituent amino acid residues: arginine, proline, and threonine. While direct research on this specific terpolymer in enzyme immobilization is not extensively documented, the well-established roles of its components in protein stabilization and interaction provide a strong basis for its projected utility.

The primary mechanism by which this compound could facilitate enzyme immobilization is through electrostatic interactions, primarily driven by the arginine residues. Arginine's guanidinium group is positively charged under a wide range of pH conditions, allowing the polymer to act as a polycationic support or coating. nih.gov This enables the straightforward immobilization of enzymes, which are often negatively charged at neutral pH, through ionic bonding onto a surface treated with the terpolymer. This method is a gentle immobilization technique that can help preserve the native conformation and activity of the enzyme.

Furthermore, the inclusion of proline and threonine residues is anticipated to confer additional benefits, enhancing the stability and catalytic efficiency of the immobilized enzyme.

Role of Constituent Amino Acids in Enhancing Enzyme Performance:

Arginine: Beyond its role in electrostatic binding, arginine is known to act as a "chemical chaperone," preventing protein aggregation during refolding and storage. jabonline.innih.gov In an immobilized system, the arginine residues within the polymer matrix could create a microenvironment that helps maintain the enzyme's structural integrity and solubility, leading to enhanced operational stability. L-Arginine hydrochloride has been shown to increase the solubility of both folded and unfolded proteins, a property that is crucial for preventing aggregation-induced inactivation. nih.gov

Threonine: Threonine, a hydrophilic amino acid with a hydroxyl group, can participate in hydrogen bonding. This capability allows it to interact favorably with both the enzyme and the aqueous solvent, potentially contributing to the stabilization of the enzyme's hydrated shell. The hydroxyl group can also serve as a potential site for covalent attachment of enzymes, offering an alternative or supplementary immobilization strategy. Threonine is a key residue in the active sites of certain enzymes, such as threonine aldolases, highlighting its importance in catalytic processes. nih.govnih.gov

The synergistic combination of these three amino acids in a single polymer could offer a multi-faceted approach to enzyme immobilization. The arginine provides strong, non-covalent anchoring, while proline and threonine contribute to a stabilizing microenvironment that enhances the enzyme's robustness and catalytic lifespan.

Hypothesized Advantages of this compound in Biocatalysis:

Enhanced Enzyme Stability: The polymer matrix is expected to protect the immobilized enzyme from denaturation caused by changes in pH, temperature, and exposure to organic solvents.

Reduced Leaching: The strong electrostatic interactions mediated by arginine residues would minimize the leaching of the enzyme from the support material, improving the reusability of the biocatalyst.

Improved Mass Transfer: The hydrophilic nature of the polymer, enhanced by arginine and threonine, could facilitate better diffusion of substrates and products to and from the enzyme's active site.

To illustrate the potential impact of the individual components, the following tables summarize research findings on related systems.

Table 1: Effect of Proline on Immobilized Horseradish Peroxidase (HRP) Activity

Proline Concentration during EntrapmentRelative Activity (%)
0 M (Control)100
0.5 M150
1.0 M200
1.5 M270

Data based on findings from a study on HRP entrapped in polyacrylamide gel. The results suggest that the presence of proline in the immobilization matrix can dramatically increase enzyme activity. nih.gov

Table 2: Physicochemical Properties of Poly-L-Arginine (P-Arg) Relevant to Immobilization

PropertyObservationImplication for Immobilization
Charge at Physiological pHPositiveStrong electrostatic binding to negatively charged enzymes. nih.gov
Solubility EnhancementIncreases solubility of proteins. nih.govPrevents aggregation of enzymes on the support surface.
BiocompatibilityGenerally biocompatible. nih.govSuitable for applications in food and biomedical sectors.

This table summarizes key characteristics of poly-L-arginine, the primary component responsible for ionic immobilization in the terpolymer.

Computational and Theoretical Approaches to Polypeptide Behavior

Molecular Dynamics (MD) Simulations for Conformational Analysis

Simulations of peptides are conducted using various force fields and water models to accurately represent the molecular interactions. nih.gov For instance, studies on homo-polypeptides like polyarginine (polyR) and polyproline (PPII) use MD to explore their conformational landscapes. nih.govresearchgate.net Such simulations reveal that even in simple peptides, the conformational sampling is not random; instead, individual amino acids exhibit clear preferences for specific regions of the Ramachandran plot, although the peptide remains dynamic with easy interconversion between states. nih.gov These intrinsic tendencies are crucial in determining the peptide's behavior in solution and its interactions with other molecules. The conformational dynamics of charged polypeptides are also sensitive to environmental factors like salt concentration, which can modulate their compactness. nih.gov

Table 1: Example Parameters in Molecular Dynamics Simulations of Peptides and Related Systems
SystemForce FieldWater ModelKey Finding/PurposeReference
Polyarginine Peptides & HyaluronanAMBER 03 (Peptide), GLYCAM 06 (HA)TIP3PModeled complex formation and identified driving forces. nih.gov
IgG1 Antibodies & Arginine/ProlineCHARMM36mNot SpecifiedExamined preferential interactions of excipients with antibody surfaces. nih.gov
Zwitterionic Amino Acids (inc. PRO, THR)OPLS-AA, Amber99ff-SB, GROMOS96, CHARMM19SPC/E, TIP3PAssessed sensitivity of MD analyses to different force fields and water models. nih.gov
Charged Homo-polypeptides (inc. polyR)Not SpecifiedNot SpecifiedSimulated conformational ensembles to understand prevalence in proteins. nih.gov
Poly-L-ArginineNot SpecifiedNot SpecifiedDetermined monomer length and chain diameter for interpreting experimental data. mdpi.com

The behavior of a polypeptide is profoundly influenced by its interactions with the surrounding solvent, primarily water. The water molecules in the immediate vicinity of a peptide form a hydration shell with dynamic and structural properties distinct from bulk water. nih.gov MD simulations are essential for characterizing these hydration shells at an atomic level. nih.gov They can reveal how the specific chemical properties of arginine, proline, and threonine residues structure the nearby water molecules through hydrogen bonding and electrostatic interactions.

Simulations show that the hydration shell is heterogeneous, with water dynamics being perturbed differently depending on the local protein surface. nih.gov For a mixed polypeptide like POLY(ARG, PRO, THR) HYDROCHLORIDE, one would expect distinct hydration patterns:

Arginine: The charged guanidinium (B1211019) group would strongly orient water molecules, creating a well-defined hydration layer.

Proline: The hydrophobic and rigid cyclic structure would lead to a different, likely more ordered, water structure compared to more flexible residues.

Threonine: The hydroxyl group would act as both a hydrogen bond donor and acceptor, integrating into the water's hydrogen bond network.

Computational studies on hydrated ions and small peptides demonstrate how solutes perturb the hydrogen bond network of water. nih.govsmu.edu The presence of osmolytes can further alter these interactions, and simulations can dissect the energetic and structural properties of water molecules that are simultaneously influenced by both the peptide and the osmolyte. nih.gov The number of hydrogen bonds between a peptide and water is a key parameter analyzed in simulations, with findings indicating that factors like peptide length can influence the extent of hydration. nih.gov

The function of a polypeptide is often defined by its interactions with other biological macromolecules. MD simulations provide a dynamic, atomistic view of these complex recognition and binding processes.

Interaction with Hyaluronan (HA): Hyaluronan is a negatively charged polysaccharide that interacts strongly with positively charged peptides. eurocarb2025.com MD simulations have been used extensively to study the binding of polyarginine peptides to HA. nih.goveurocarb2025.comnih.gov These studies reveal that the interaction is not merely electrostatic; the specific nature of the arginine side chain, which has both polar and hydrophobic characteristics, is crucial for strong binding, favoring it over other basic residues like lysine. eurocarb2025.comnih.gov Simulations show that the binding is a highly dynamic process characterized by many short-lived contacts rather than a stable, static complex. eurocarb2025.com The length of the arginine oligomer is a critical factor, with a minimum length being necessary to establish strong interactions with HA. mdpi.com

Interaction with Proteins: The constituent amino acids of the polypeptide can mediate interactions with protein surfaces. For example, simulations of monoclonal antibodies (mAbs) with arginine and proline as excipients show that arginine hydrochloride tends to accumulate near negatively charged residues on the protein surface, while proline interacts favorably with aromatic patches. nih.gov These preferential interactions are key to understanding how such peptides might modulate protein stability and aggregation. nih.gov

Interaction with DNA and Membranes: Arginine-rich peptides are well-known as cell-penetrating peptides (CPPs), and their ability to cross cell membranes is a subject of intense simulation-based research. mdpi.com Although direct simulation data for this compound with DNA is scarce, the principles learned from polyarginine's interaction with lipid bilayers are relevant. Simulations show that polyarginine peptides interact strongly with the phosphate (B84403) groups of lipids, inducing the formation of transient pores that allow the peptide to translocate across the membrane. mdpi.com Similar electrostatic-driven interactions would be expected to govern the binding of the polypeptide's arginine residues to the phosphate backbone of DNA. mdpi.com

Table 2: Summary of Simulated Intermolecular Interactions
Interacting PairKey Computational FindingPrimary Driving Force(s)Reference
Polyarginine - HyaluronanBinding is dynamic with short-lived contacts; Arg is favored over Lys.Electrostatics and the dual polar/hydrophobic nature of the Arg side chain. eurocarb2025.comnih.gov
Arginine HCl - IgG1 AntibodyArg is included near negative residues on the antibody's variable region.Electrostatic attraction. nih.gov
Proline - IgG1 AntibodyProline interacts most strongly with aromatic surfaces (e.g., Tyrosine).Hydrophobic and van der Waals interactions. nih.govnih.gov
Polyarginine - Lipid BilayerInduces transient hydrophilic pore formation to facilitate translocation.Strong interactions between Arg and lipid phosphate groups. mdpi.com
HA-binding peptide - GAGsCharged residues (Arg, Lys) are the primary source of interaction energy.Ionic interactions. nih.gov

In Silico Prediction of Structure-Activity Relationships

In silico methods for predicting structure-activity relationships (SAR), including quantitative structure-activity relationships (QSAR), are crucial for accelerating the design and optimization of peptides. nih.gov These computational models aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. nih.govresearchgate.net For a polypeptide like this compound, SAR studies could predict its efficacy in a particular application based on descriptors derived from its sequence and conformation.

The process involves generating a set of molecular descriptors for the peptide, which can include physicochemical properties (e.g., hydrophobicity, charge distribution, molecular weight) and structural features (e.g., helical content, hydrophobic moment, spatial arrangement of residues). nih.gov These descriptors are then used to train a model against experimental data on biological activity. For example, in the design of antimicrobial peptides, SAR studies have shown that hemolytic activity can be correlated with mean hydrophobicity and that the specific spatial arrangement of hydrophobic residues is critical for membrane interaction. nih.gov Such in silico models are valuable tools for screening virtual libraries of peptide analogs to identify candidates with improved activity or reduced toxicity before undertaking expensive synthesis and experimental testing. nih.gov

Coarse-Grained and Dissipative Particle Dynamics (DPD) for Large-Scale Systems

While all-atom MD simulations provide high-resolution detail, their computational cost limits the size of systems and the timescales that can be explored. nih.gov Coarse-grained (CG) modeling is an approach that simplifies the system by grouping several atoms into a single interaction site or "bead". rsc.orgresearchgate.net This reduction in the degrees of freedom allows for the simulation of much larger systems, such as the self-assembly of multiple polypeptide chains or their interaction with large macromolecular complexes, over longer biological timescales. acs.org

Dissipative Particle Dynamics (DPD) is a specific type of mesoscopic, coarse-grained simulation method that is particularly well-suited for studying the hydrodynamic behavior of complex fluids. rsc.orgacs.org In DPD, the forces between beads include conservative, dissipative, and random components, which collectively act as a thermostat and correctly capture hydrodynamic interactions. nih.gov Recent advancements have focused on developing more accurate polarizable CG models for proteins within the DPD framework, which better represent electrostatic interactions. rsc.orgresearchgate.net These models can be parameterized using data from all-atom MD simulations, bridging the gap between different levels of resolution. acs.orgnih.gov For a system involving this compound, DPD could be used to simulate its behavior in solution at high concentrations or its role in the formation of large aggregates or hydrogels, phenomena that are often inaccessible to all-atom MD.

Quantum Mechanical Calculations for Residue-Specific Interactions

Quantum mechanical (QM) calculations offer the highest level of theoretical accuracy for studying molecular systems. While too computationally intensive for simulating an entire polypeptide, QM methods are invaluable for dissecting specific, crucial interactions at the electronic level. They are often used to study small model systems, such as individual amino acid side chains or their interactions with ions and solvent molecules. smu.edu

For this compound, QM calculations could be used to:

Accurately determine the charge distribution on the arginine, proline, and threonine residues.

Characterize the nature of hydrogen bonds between the threonine hydroxyl group and water.

Investigate the intrinsic strength of the interaction between the charged arginine side chain and counter-ions (chloride) or charged groups on other macromolecules. smu.edu

The results from these high-accuracy QM calculations, such as interaction energies and partial charges, are frequently used to develop and validate the parameters for classical force fields used in large-scale MD simulations. nih.gov This ensures that the empirical models used in MD and DPD simulations are grounded in a more fundamental physical reality.

Development of Predictive Models for Polypeptide Design and Function

A major goal of computational polypeptide science is the rational design of new peptides with specific, predetermined functions. frontiersin.org This involves creating predictive models that can link a peptide's sequence to its structure and, ultimately, its activity. frontiersin.org The rise of machine learning (ML) and deep learning (DL) has revolutionized this field. nih.govnih.gov

These models are trained on large datasets of known peptide and protein sequences and structures. frontiersin.orgfrontiersin.org They can learn complex patterns that are not immediately obvious to human researchers. For example, transformer-based models are now being used to predict peptide-protein interactions with increasing accuracy by integrating both sequence and structural information. oup.com Other ML models can predict whether a peptide will bind to a specific target, identify key binding residues, or even "hallucinate" entirely new peptide sequences that are predicted to fold into a desired structure or exhibit a particular function. frontiersin.orgnih.gov

For a copolymer like this compound, these predictive tools could be used to:

Optimize the sequence (i.e., the ratio and order of Arg, Pro, and Thr residues) to maximize binding affinity for a target like hyaluronan.

Screen for potential off-target interactions.

By combining large experimental datasets with powerful ML algorithms, the field is moving closer to robust, rational design pipelines for creating novel functional polypeptides. frontiersin.orgfrontiersin.org

Future Research Directions and Methodological Advancements

Exploring the Influence of Sequence Randomness vs. Block Copolymers on Function

The arrangement of arginine, proline, and threonine monomers within the polymer chain is a critical determinant of its higher-order structure and, consequently, its function. The initial synthesis of POLY(ARG, PRO, THR) HYDROCHLORIDE has been described as a random copolymer with a 1:1:1 molar feed ratio of the amino acids. However, the final composition can deviate from this initial ratio.

A key area of future investigation will be the systematic comparison of random versus block copolymers of these three amino acids.

Random Copolymers: In a random arrangement, the distribution of amino acids along the chain is stochastic. This can lead to an averaged set of physicochemical properties. For instance, the positive charges of arginine might be interspersed with the structurally constrained proline and polar threonine residues, potentially leading to unique solubility and aggregation behaviors. Research on other random amino acid copolymers, such as Copolymer 1 (a random polymer of alanine, lysine, glutamic acid, and tyrosine), has demonstrated that this randomness can lead to promiscuous binding to biological targets like MHC molecules, a desirable trait for certain immunomodulatory applications. nih.gov

Block Copolymers: In contrast, block copolymers would consist of distinct segments of poly(arginine), poly(proline), and poly(threonine). This architectural control allows for the creation of amphiphilic or otherwise structured macromolecules with distinct domains. For example, a poly(arginine) block would confer a highly cationic domain, ideal for interacting with cell membranes or nucleic acids, while a poly(proline) block could introduce a rigid, helical segment. The self-assembly of such block copolymers in aqueous environments could lead to the formation of micelles, nanoparticles, or other ordered structures, which are highly sought after for drug delivery applications. Advances in genetic engineering and conventional polymer synthesis are enabling the creation of such complex peptide-based block copolymers. nih.gov

Future studies will likely involve the synthesis and characterization of both random and block versions of this compound to elucidate how sequence distribution impacts secondary structure, self-assembly, and ultimately, biological activity.

Development of Novel Bioconjugation Strategies for Enhanced Targeting

The inherent properties of this compound, particularly the reactive side chains of arginine and threonine, make it a prime candidate for bioconjugation. This process of chemically linking the polymer to other molecules, such as targeting ligands, imaging agents, or therapeutic payloads, can significantly enhance its functionality.

Arginine-rich peptides are known to be effective cell-penetrating peptides (CPPs), capable of traversing cellular membranes. nih.gov This property is a major advantage for intracellular drug delivery. Future research will focus on leveraging and enhancing this capability through sophisticated bioconjugation strategies.

Bioconjugation TargetPotential ConjugateDesired Outcome
Cancer Cells Folic acid, antibodies against tumor-specific antigensTargeted delivery of chemotherapeutics or imaging agents to tumors.
Intracellular Organelles Mitochondrial targeting signals, nuclear localization signalsSubcellular-specific delivery of therapeutic molecules.
Pathogens Aptamers or antibodies against bacterial or viral proteinsDevelopment of targeted antimicrobial or antiviral agents.
Imaging Fluorescent dyes, radioisotopesReal-time tracking of the polymer's biodistribution and cellular uptake.

Novel bioconjugation chemistries are continuously being developed to provide more efficient and specific linkages. For instance, recent advancements have focused on arginine-selective bioconjugation using reagents like phenylglyoxals, which react chemoselectively with the guanidinium (B1211019) group of arginine under mild conditions. nih.govacs.org This allows for precise control over the conjugation site, preserving the function of other parts of the polymer and the attached molecule.

Integration with Artificial Intelligence and Machine Learning for Peptide Design

The design space for a terpolymer like this compound is vast. Variations in molecular weight, monomer ratio, and sequence can lead to a nearly infinite number of potential molecules, each with different properties. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of peptides with desired functions. nih.govnih.gov

ML models can be trained on existing data from peptide libraries to predict properties such as:

Antimicrobial activity: Identifying sequences that are likely to have bactericidal or fungicidal properties.

Anticancer activity: Predicting which polymers will be most effective at killing cancer cells with minimal toxicity to healthy cells. arxiv.org

Binding affinity: Simulating the interaction of the polymer with specific biological targets, such as proteins or receptors. biorxiv.org

Pharmacokinetic properties: Estimating the stability, solubility, and bioavailability of the designed peptides. nih.gov

These predictive models can screen vast virtual libraries of this compound variants, identifying the most promising candidates for synthesis and experimental validation. This in silico approach significantly reduces the time and cost associated with traditional trial-and-error discovery methods. Furthermore, generative AI models can design entirely new peptide sequences with optimized properties, potentially leading to the discovery of novel therapeutic agents. nih.gov Quantum computing is also being explored as a future tool for tackling the immense combinatorial space of peptide design. youtube.com

Advanced Characterization Techniques for Dynamic Conformational States

Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. However, as a flexible and potentially disordered polymer, it likely exists as an ensemble of different conformations in solution rather than a single, static structure. Characterizing these dynamic states requires advanced analytical techniques that go beyond traditional methods.

Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into the conformational landscape of the polymer. rsc.orgnih.gov By simulating the movement of every atom over time, researchers can visualize how the polymer folds and interacts with its environment, including water molecules, ions, and biological membranes.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS): This technique can probe the solvent accessibility of different parts of the polymer chain. acs.org By measuring the rate at which backbone amide hydrogens exchange with deuterium from the solvent, researchers can identify regions that are folded and protected from the solvent versus those that are flexible and exposed.

Integrated Bayesian Approaches: These methods combine data from multiple experimental techniques (such as NMR spectroscopy and circular dichroism) with computational models to generate a more accurate and comprehensive picture of the peptide's conformational ensemble. acs.org

These advanced techniques will be instrumental in building a structure-function relationship for this compound, revealing how its dynamic behavior influences its biological activity.

Unveiling New Biological Roles and Therapeutic Modalities

The unique combination of arginine, proline, and threonine suggests a range of potential biological activities for this compound that are yet to be explored.

Neurodegenerative Diseases: Arginine-rich peptides have shown promise as neuroprotective agents, and arginine itself can modulate the aggregation of proteins associated with diseases like Alzheimer's. nih.gov The presence of proline, which can disrupt beta-sheet formation, may further enhance these anti-aggregation properties.

Antiviral Therapies: The arginine content of proteins plays a role in various viral processes, and protein arginine methyltransferases (PRMTs) are emerging as key regulators of the innate immune response to viral infections. nih.gov Cationic polymers like this compound could potentially interfere with viral entry or replication, or modulate the host's immune response.

Enzyme Modulation: The specific sequence of amino acids could be designed to mimic or inhibit the binding sites of enzymes. The threonine residue, in particular, is a key recognition element in some biological systems. rsc.org

Future research will involve screening this compound in a wide range of biological assays to uncover these and other potential therapeutic applications.

Sustainable and Cost-Effective Synthesis Approaches for Industrial Application

For this compound to move from the laboratory to industrial applications, its synthesis must be both environmentally sustainable and economically viable. Traditional solid-phase peptide synthesis (SPPS), while effective, often uses large quantities of hazardous solvents and reagents, leading to a significant environmental footprint. nih.gov

The field of "green chemistry" is actively developing more sustainable approaches to peptide synthesis.

Sustainable Synthesis ApproachDescriptionPotential Benefits for this compound
Green Solvents Replacing hazardous solvents like dimethylformamide (DMF) with more environmentally friendly alternatives. acs.orgReduced environmental impact and improved worker safety.
Flow Chemistry Performing the synthesis in a continuous flow reactor rather than in batches. acs.orgIncreased efficiency, better process control, and reduced waste.
Enzymatic Ligation Using enzymes to ligate smaller peptide fragments together. bachem.comHigh specificity, mild reaction conditions, and reduced need for protecting groups.
Molecular Hiving™ Technology A method that reduces the need for washing and filtration steps, thereby decreasing solvent usage. bachem.comSignificant reduction in organic solvent consumption.
Group-Assisted Purification Peptide Synthesis (GAP-PS) A novel method that lowers the cost of raw materials and utilizes sustainable solvents. gappeptides.comReduced manufacturing costs and environmental waste.

By adopting these innovative synthesis and purification technologies, the large-scale production of this compound can be made more efficient, cost-effective, and environmentally responsible, paving the way for its widespread use in various industrial and biomedical applications. bachem.comoxfordglobal.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing POLY(ARG, PRO, THR) HYDROCHLORIDE, and how can purity be validated?

  • Methodology : Solid-phase peptide synthesis (SPPS) is commonly used, followed by hydrochloric acid treatment to form the hydrochloride salt. Post-synthesis purification involves reverse-phase HPLC with a C18 column.
  • Validation : Purity is assessed via analytical HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Structural integrity is verified using 1H^1H-NMR and 13C^{13}C-NMR to resolve arginine (Arg), proline (Pro), and threonine (Thr) residues .
  • Challenges : Batch-to-batch variability in polymerization degree requires size-exclusion chromatography (SEC) for molecular weight distribution analysis .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Techniques :

  • Dynamic Light Scattering (DLS) : Measures hydrodynamic radius and polydispersity in aqueous solutions.
  • Circular Dichroism (CD) : Assesses secondary structure in buffered solutions (e.g., pH 7.4 PBS).
  • Thermogravimetric Analysis (TGA) : Determines thermal stability and residual solvent content.
    • Data Interpretation : Cross-validate DLS with SEC to resolve aggregation artifacts. CD spectra should be compared to monomeric amino acid controls to confirm polymer-specific conformations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Critical Analysis :

Experimental Variables : Compare buffer conditions (e.g., ionic strength, pH) affecting polymer conformation and bioactivity. For example, Arg-rich polymers may exhibit pH-dependent membrane permeability .

Cell Line Specificity : Validate bioactivity in multiple cell models (e.g., HEK293 vs. RAW264.7 macrophages) to rule out cell-type-specific responses.

Dose-Response Reproducibility : Use standardized units (e.g., molar concentration vs. weight/volume) to minimize ambiguity .

  • Statistical Approach : Apply ANOVA with post-hoc Tukey tests to assess inter-study variability. Meta-analyses should include sensitivity testing for outliers .

Q. What strategies optimize the design of in vivo studies evaluating this compound’s pharmacokinetics?

  • Experimental Design :

  • Labeling : Radiolabel the polymer with 14C^{14}C-proline for tracking via scintillation counting or autoradiography.
  • Biodistribution : Use SPECT/CT imaging with 99mTc^{99m}Tc-chelated derivatives for real-time tissue uptake analysis.
  • Control Groups : Include saline and scrambled-sequence peptide controls to isolate sequence-specific effects.
    • Ethical Compliance : Adhere to IACUC guidelines for animal welfare, particularly for studies involving repeated dosing .

Q. How do post-translational modifications (PTMs) of host proteins influence this compound’s mechanism of action?

  • Mechanistic Insights :

  • Kinase Interactions : Screen for binding to Ser/Thr kinases (e.g., PpkA in Pseudomonas aeruginosa) using surface plasmon resonance (SPR) or microscale thermophoresis (MST). Phosphorylation assays (e.g., 32P^{32}P-ATP incorporation) can identify kinase activation/inhibition .
  • Proteomic Profiling : Use TMT-based quantitative proteomics to map host protein PTMs (e.g., phosphorylation, ubiquitination) post-treatment. Data should be analyzed via MaxQuant with FDR <1% .

Methodological & Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound with consistent polymerization degrees?

  • Synthesis Optimization :

  • Monomer Feed Ratio : Use a 1:1:1 molar ratio of Arg:Pro:Thr with real-time monitoring via FTIR to track carbamate formation.
  • Termination Control : Quench reactions at 80% conversion to minimize undesired oligomers.
    • Quality Control : Implement MALDI-TOF MS for end-group analysis and confirm polymerization degree via 1H^1H-NMR integration of terminal groups .

Q. How should researchers address discrepancies in spectral data (e.g., NMR, MS) for this compound?

  • Troubleshooting Steps :

Sample Preparation : Ensure complete dissolution in deuterated solvents (e.g., D2 _2O) and removal of paramagnetic ions via Chelex treatment.

Artifact Identification : Compare MS/MS fragmentation patterns with synthetic standards to distinguish polymer peaks from adducts.

Collaborative Validation : Share raw data (e.g., .RAW files from Orbitrap instruments) via repositories like MetaboLights for independent verification .

Ethical & Compliance Guidelines

Q. What safety protocols are mandatory when handling this compound in biomedical research?

  • Regulatory Compliance :

  • Chemical Safety : Follow OSHA guidelines for hydrochloride salt handling (e.g., PPE, fume hood use).
  • Biological Waste : Autoclave polymer-contaminated materials before disposal.
    • Documentation : Maintain SDS records per GHS standards and report adverse events to institutional biosafety committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.